The Chemical Properties and Synthetic Landscape of 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
The Chemical Properties and Synthetic Landscape of 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid. This molecule merges two pharmacologically significant scaffolds: the thiazolidine-4-carboxylic acid core, a known backbone in various therapeutic agents, and the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a common feature in natural products and synthetic drugs. This document is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering insights into its molecular architecture, reactivity, and therapeutic potential.
Introduction and Molecular Architecture
2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound of significant interest due to its hybrid structure. The core of the molecule is a thiazolidine ring, a saturated five-membered ring containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, famously forming the structural basis for penicillin antibiotics and is present in antidiabetic drugs like pioglitazone.[1] The carboxylic acid at the 4-position and the secondary amine in the ring provide crucial handles for chemical modification and biological interactions.
The substituent at the 2-position, the 1,3-benzodioxole group (derived from piperonal), is a well-known pharmacophore. It is found in numerous bioactive compounds and is often used to modulate metabolic stability and receptor binding affinity. The fusion of these two moieties suggests a rich potential for biological activity, drawing from the established profiles of both parent structures.
Physicochemical and Computed Properties
A foundational understanding of a compound's physical and chemical properties is critical for its development. While extensive experimental data for this specific molecule is not widely published, computational data from reliable sources like PubChem provides a strong predictive baseline.
| Property | Value | Data Source |
| Molecular Formula | C₁₁H₁₁NO₄S | PubChem[2] |
| Molecular Weight | 253.28 g/mol | PubChem[2] |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | PubChem[2] |
| CAS Number | 72678-96-7 | PubChem[2] |
| Monoisotopic Mass | 253.04087901 Da | PubChem[2] |
| Topological Polar Surface Area | 93.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Predicted XlogP | -1.0 | PubChemLite[3] |
Expert Interpretation: The low predicted XlogP value suggests high hydrophilicity, which would imply good aqueous solubility but potentially poor passive diffusion across biological membranes. The topological polar surface area (TPSA) is under 140 Ų, which is generally favorable for cell permeability. These contrasting indicators highlight the need for experimental validation to determine the compound's true ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Synthesis and Mechanistic Rationale
The most direct and widely adopted method for synthesizing 2-aryl-thiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and an appropriate aromatic aldehyde.[1] For the target molecule, this involves the reaction of L-cysteine with 3,4-methylenedioxybenzaldehyde (piperonal).
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[1]
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Reactant Preparation: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in a minimal amount of distilled water. Add sodium acetate (0.9 eq) to neutralize the hydrochloride and free the amine and thiol groups of cysteine.
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Causality: Sodium acetate acts as a mild base, deprotonating the cysteine hydrochloride to generate the free amino acid in situ. This is crucial as the free nucleophilic amine is required for the initial reaction with the aldehyde.
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Reaction Initiation: To this aqueous solution, add a solution of 3,4-methylenedioxybenzaldehyde (piperonal) (1.05 eq) dissolved in ethanol. The ethanol/water mixture serves as the reaction solvent.
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Causality: A biphasic or co-solvent system is often necessary to accommodate the varying solubilities of the polar amino acid and the less polar aromatic aldehyde.
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Cyclocondensation: Vigorously stir the reaction mixture at room temperature for approximately 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: The reaction proceeds via a two-step mechanism. First, the nucleophilic amine of cysteine attacks the electrophilic carbonyl carbon of piperonal to form a Schiff base (imine) intermediate. Second, an intramolecular cyclization occurs as the thiol group attacks the imine carbon, forming the stable five-membered thiazolidine ring. Room temperature is typically sufficient and prevents potential side reactions.
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Product Isolation: Upon reaction completion (indicated by the disappearance of the aldehyde spot on TLC), place the reaction vessel in an ice-water bath to induce precipitation of the product.
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Purification: Collect the resulting precipitate by suction filtration. Wash the solid several times with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.
Expected Analytical Characterization
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¹H NMR: Expect characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the O-CH₂-O bridge protons, and distinct signals for the protons on the thiazolidine ring, including the methine proton at C2 and the diastereotopic protons at C5.
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Mass Spectrometry (MS): The Electron Ionization (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of 253.28.
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Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, an N-H stretch for the secondary amine, a strong C=O stretch for the carboxyl group, and C-O stretches associated with the benzodioxole moiety.
Potential Applications in Drug Discovery
The thiazolidine-4-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry. Derivatives have shown a remarkable range of biological activities, providing a strong rationale for investigating the therapeutic potential of the title compound.
Antiviral Activity
Recent studies have highlighted novel thiazolidine-4-carboxylic acid derivatives as potent inhibitors of the influenza A virus.[4][5] These compounds have been shown to target viral neuraminidase (NA), an essential enzyme for the release of new virus particles from infected cells. The mechanism involves binding to the active site of the enzyme, preventing its function. Given these findings, 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a compelling candidate for screening as a potential anti-influenza agent.
Anticancer Activity
Derivatives of 2-arylthiazolidine-4-carboxylic acid have been identified as a new class of cytotoxic agents, particularly against prostate cancer cells.[6] While the exact mechanism is still under investigation, it is believed that these compounds may interfere with critical cellular pathways, leading to apoptosis. The benzodioxole moiety itself is present in several compounds with known anticancer properties, suggesting a synergistic potential.
Antioxidant Properties
The thiazolidine ring, being derived from cysteine, is known to participate in redox chemistry. Studies on various 2-aryl thiazolidine-4-carboxylic acids have demonstrated significant antioxidant potential, evaluated through assays like DPPH radical scavenging.[1] The ability to scavenge free radicals suggests potential applications in diseases associated with oxidative stress.
Logical Pathway for Investigation
Caption: Proposed pathway for evaluating the biological activity of the title compound.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is associated with several hazards.[2]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin irritation and serious eye irritation.
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Respiratory: May cause respiratory irritation.
Recommendation: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetically accessible molecule with a high potential for biological activity, predicated on the known pharmacological profiles of its constituent scaffolds. Its hydrophilic nature and multiple points for chemical modification make it an attractive starting point for library synthesis. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation into its biological activities through in-vitro screening, and subsequent structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
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PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Li, W., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(19), 5920–5931. Retrieved from [Link]
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Ahmad, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]
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Ahmad, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Retrieved from [Link]
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Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1629-1634. Retrieved from [Link]
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Di L., & Kerns E. H. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Molecules, 27(6), 1968. Retrieved from [Link]
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Al-Sultani, H. K., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(1,3-benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. Retrieved from [Link]
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YM Lab. (n.d.). (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]
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